molecular formula C18H26FN3O6 B1676298 Mericitabine CAS No. 940908-79-2

Mericitabine

Numéro de catalogue: B1676298
Numéro CAS: 940908-79-2
Poids moléculaire: 399.4 g/mol
Clé InChI: MLESJYFEMSJZLZ-MAAOGQSESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La méricitabine, également connue sous le nom de RG-7128, est un médicament antiviral appartenant à la classe des analogues nucléosidiques. Elle a été développée comme traitement de l'hépatite C, agissant comme un inhibiteur de la polymérase ARN NS5B. Malgré un bon profil de sécurité lors des essais cliniques, elle n'a pas été suffisamment efficace pour être utilisée en tant qu'agent unique. Il a été démontré que la méricitabine augmente l'efficacité d'autres médicaments antiviraux lorsqu'elle est utilisée en thérapie combinée .

Applications De Recherche Scientifique

Mericitabine has been extensively studied for its antiviral properties, particularly against hepatitis C virus. It is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme necessary for viral replication. This compound has also been investigated for its potential use in combination therapy with other antiviral drugs to enhance their efficacy.

Mécanisme D'action

Target of Action

Mericitabine is a polymerase inhibitor being developed for the treatment of chronic hepatitis C . The primary target of this compound is the HCV RNA polymerase , an enzyme that is necessary for hepatitis C viral replication .

Mode of Action

This compound is a prodrug of PSI-6130 . PSI-6130 is a pyrimidine nucleoside analog inhibitor of HCV RNA polymerase . This means that this compound, once metabolized into PSI-6130, interacts with the HCV RNA polymerase, inhibiting its function and thus preventing the replication of the hepatitis C virus .

Biochemical Pathways

It is known that the compound interferes with the replication process of the hepatitis c virus by inhibiting the hcv rna polymerase . This disruption in the viral replication process can lead to a decrease in the viral load and potentially halt the progression of the disease.

Pharmacokinetics

Factors such as the dose of this compound, the patient’s body weight, and potential drug-drug interactions could influence the absorption and distribution of the drug .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the HCV RNA polymerase, leading to a disruption in the replication of the hepatitis C virus . This can result in a decrease in the viral load within the patient, potentially slowing or halting the progression of the disease.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the IL28B genotype, this compound dose, and bodyweight are the most important factors associated with the α slope, and there is no evidence of a pharmacokinetic drug-drug interaction between this compound and ribavirin

Orientations Futures

Research in understanding the mechanisms of HCV replication has led to the development of direct-acting antiviral agents (DAAs) that target specific aspects of the HCV lifecycle . The NS3-4A protease, the NS5B RNA-dependent RNA polymerase (RdRp), and the NS5A protein have been extensively studied as drug targets . Some examples of NS3-4A protease inhibitors include telaprevir, boceprevir, TMC435, MK-7009, and RG7227 . DAA-based monotherapy can result in viral breakthrough because of the development of drug resistance . One mechanism to overcome resistance is to combine DAAs with PEG-IFN+RBV .

Analyse Biochimique

Biochemical Properties

Mericitabine plays a crucial role in biochemical reactions by inhibiting the NS5B RNA polymerase of the hepatitis C virus (HCV). This enzyme is essential for the replication of HCV RNA. This compound is a prodrug of PSI-6130, which is converted through phosphorylation by cellular kinases to an active 5′-triphosphate metabolite. This metabolite inhibits the NS5B RNA polymerase, thereby preventing viral replication . The interaction between this compound and the NS5B RNA polymerase is highly specific, and the drug shows minimal cytotoxicity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the replication of HCV RNA, which is crucial for the survival and proliferation of the virus within host cells. This inhibition leads to a reduction in viral load and an improvement in liver function in patients with chronic hepatitis C . Additionally, this compound has been shown to affect cell signaling pathways and gene expression related to viral replication and immune response .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to an active 5′-triphosphate metabolite, which then inhibits the NS5B RNA polymerase of HCV. This inhibition prevents the synthesis of viral RNA, thereby blocking the replication of the virus . The binding interaction between the active metabolite of this compound and the NS5B RNA polymerase is highly specific, leading to effective inhibition of the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The drug is rapidly absorbed and converted to its active form, which then exerts its antiviral effects. Studies have shown that this compound maintains its stability and efficacy over time, with minimal degradation . Long-term effects on cellular function include sustained inhibition of viral replication and improvement in liver function in patients with chronic hepatitis C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater inhibition of viral replication and a more significant reduction in viral load . At very high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. After oral administration, it is rapidly absorbed and converted to its active form, PSI-6130, by cellular kinases. PSI-6130 is then phosphorylated to its active 5′-triphosphate metabolite, which inhibits the NS5B RNA polymerase of HCV . The major route of elimination for the active metabolite is renal excretion, with a smaller portion excreted in feces .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. After absorption, it is taken up by hepatocytes, where it is converted to its active form. The active metabolite is then distributed to other tissues, where it exerts its antiviral effects . The transport and distribution of this compound are facilitated by specific transporters and binding proteins that ensure its effective delivery to target cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of hepatocytes, where it is converted to its active form and exerts its antiviral effects. The active metabolite of this compound is directed to specific compartments within the cell, including the endoplasmic reticulum and the nucleus, where it inhibits the NS5B RNA polymerase of HCV . This localization is facilitated by targeting signals and post-translational modifications that direct the active metabolite to its site of action.

Méthodes De Préparation

La méricitabine est synthétisée par une série de réactions chimiques à partir du composé PSI-6130. La voie de synthèse implique la préparation d'un promédicament ester diisobutyryle 3',5' du analogue nucléosidique de la cytidine. Ce processus comprend la fluoration et la méthylation du nucléoside de la cytidine, suivies de l'estérification pour produire la méricitabine .

Analyse Des Réactions Chimiques

La méricitabine subit diverses réactions chimiques, notamment :

    Oxydation : La méricitabine peut être oxydée pour former différents métabolites.

    Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la méricitabine.

    Substitution : La méricitabine peut subir des réactions de substitution nucléophile, en particulier aux groupes fluor et méthyle. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines. .

Applications de la recherche scientifique

La méricitabine a été largement étudiée pour ses propriétés antivirales, en particulier contre le virus de l'hépatite C. Il s'agit d'un puissant inhibiteur de la polymérase ARN dépendante de l'ARN NS5B du VHC, une enzyme nécessaire à la réplication virale. La méricitabine a également été étudiée pour son utilisation potentielle en thérapie combinée avec d'autres médicaments antiviraux afin d'accroître leur efficacité.

Mécanisme d'action

La méricitabine exerce ses effets antiviraux en inhibant la polymérase ARN NS5B du virus de l'hépatite C. En tant que promédicament, elle est convertie en sa forme active, PSI-6130, dans l'organisme. PSI-6130 est un analogue nucléosidique pyrimidinique qui mime les substrats naturels de la polymérase ARN virale, s'intégrant ainsi à l'ARN viral et provoquant la terminaison de la chaîne. Cela empêche le virus de se répliquer et de se propager .

Comparaison Avec Des Composés Similaires

La méricitabine est similaire à d'autres analogues nucléosidiques tels que le sofosbuvir et la valopicitabine. Ces composés inhibent également la polymérase ARN du virus de l'hépatite C, mais diffèrent par leurs structures chimiques et leurs propriétés pharmacocinétiques. Le sofosbuvir, par exemple, est un analogue de l'uridine, tandis que la méricitabine est un analogue de la cytidine. Les groupes fluor et méthyle uniques de la méricitabine contribuent à son activité antivirale et à son profil pharmacologique distincts .

Les composés similaires comprennent :

  • Sofosbuvir
  • Valopicitabine
  • ALS-8112

Le caractère unique de la méricitabine réside dans ses modifications chimiques spécifiques, qui améliorent sa stabilité et son efficacité en tant qu'agent antiviral .

Propriétés

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O6/c1-9(2)14(23)26-8-11-13(28-15(24)10(3)4)18(5,19)16(27-11)22-7-6-12(20)21-17(22)25/h6-7,9-11,13,16H,8H2,1-5H3,(H2,20,21,25)/t11-,13-,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLESJYFEMSJZLZ-MAAOGQSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025655
Record name 2'-Fluoro-2'-methyl-3',5'-diisobutyryldeoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940908-79-2
Record name Mericitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=940908-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mericitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940908792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mericitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12045
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2'-Fluoro-2'-methyl-3',5'-diisobutyryldeoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MERICITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA63JX8X52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mericitabine
Reactant of Route 2
Mericitabine
Reactant of Route 3
Mericitabine
Reactant of Route 4
Mericitabine
Reactant of Route 5
Mericitabine
Reactant of Route 6
Mericitabine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.